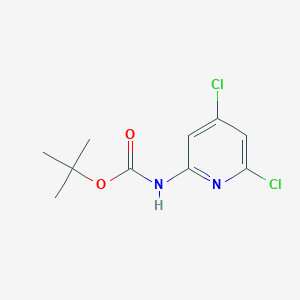
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is often achieved through reactions involving tert-butyl groups and carbamate moieties. For instance, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was described using a one-pot, two-step telescoped sequence starting from readily available materials, which included a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involved starting from tert-butyl 4-oxopiperidine-1-carboxylate and subsequent reactions .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups attached to a carbamate moiety. X-ray crystallography is often used to determine the structure, as seen in the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which revealed the compound's enol form and the axial orientation of the isobutyl side chain .
Chemical Reactions Analysis
The tert-butyl carbamate derivatives participate in various chemical reactions. For example, the Schiff base compounds were synthesized by coupling 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate with aromatic aldehydes . Additionally, the nitrile anion cyclization strategy was employed to synthesize N-tert-butyl disubstituted pyrrolidines, demonstrating the versatility of tert-butyl carbamate derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives include solubility in polar solvents, thermal stability, and the formation of transparent, flexible films. The inherent viscosities of polyamides derived from tert-butyl groups were found to be in the range of 0.52–2.60 dl g^−1, with high glass transition temperatures and significant weight loss temperatures, indicating their thermal stability . The molecular and crystal structure of these compounds is often stabilized by intramolecular hydrogen bonds, as observed in the X-ray and DFT analyses .
Applications De Recherche Scientifique
1. Crystal Structures and Molecular Interactions
The compound tert-Butyl (4,6-dichloropyridin-2-yl)carbamate and its derivatives have been studied for their crystal structures and molecular interactions. For example, Baillargeon et al. (2017) explored the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, highlighting the bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
2. Synthesis of Organic Compounds
In the field of organic synthesis, tert-Butyl (4,6-dichloropyridin-2-yl)carbamate has been utilized for creating various organic compounds. Scott (2006) reported a two-step synthesis of 3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones using this compound, showcasing its utility in creating complex organic structures (Scott, 2006).
3. Photoredox-Catalyzed Reactions
The compound has also been used in photoredox-catalyzed reactions. Wang et al. (2022) described the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination, establishing a new pathway for assembling a range of 3-aminochromones (Wang et al., 2022).
4. Interplay of Strong and Weak Hydrogen Bonds
Das et al. (2016) synthesized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, and analyzed their crystal structures. Their research highlights the interplay of N H⋯O, N H⋯Se, C H⋯O, C H⋯Cl, and C H⋯π hydrogen bonds, assembling molecules into a three-dimensional architecture (Das et al., 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl N-(4,6-dichloropyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-5-6(11)4-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCFQIAVAYUUML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650681 |
Source


|
| Record name | tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | |
CAS RN |
1017789-38-6 |
Source


|
| Record name | tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-Dichloro-pyridin-2-yl)-carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



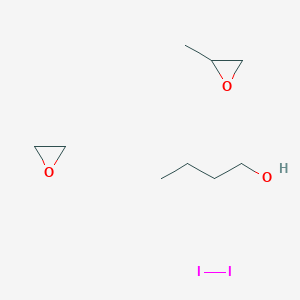


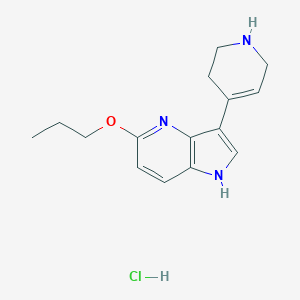
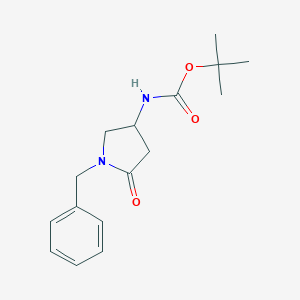



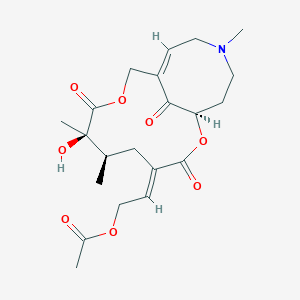

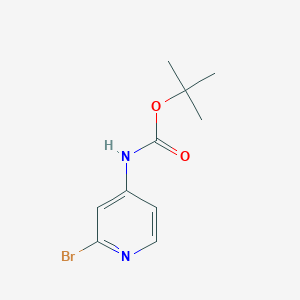
![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)